Alepride
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Overview
Description
Alepride is a compound primarily used in the treatment of type 2 diabetes mellitus. It is a combination of two active ingredients: glimepiride and metformin. Glimepiride is a sulfonylurea that stimulates the release of insulin from pancreatic beta cells, while metformin is a biguanide that reduces glucose production in the liver and increases insulin sensitivity in peripheral tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glimepiride involves the reaction of 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide with 4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenylacetic acid. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like dimethylformamide (DMF). The product is then purified through recrystallization .
Metformin is synthesized by the reaction of dimethylamine hydrochloride with cyanoguanidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of glimepiride and metformin follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Alepride undergoes several types of chemical reactions, including:
Oxidation: Glimepiride can be oxidized to form sulfoxides and sulfones.
Reduction: Metformin can be reduced to form secondary amines.
Substitution: Both glimepiride and metformin can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used
Major Products
Oxidation: Sulfoxides and sulfones from glimepiride.
Reduction: Secondary amines from metformin.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Alepride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of sulfonylurea and biguanide chemistry.
Biology: Investigated for its effects on cellular metabolism and insulin signaling pathways.
Medicine: Extensively studied for its efficacy and safety in the treatment of type 2 diabetes mellitus.
Industry: Used in the development of new antidiabetic drugs and formulations .
Mechanism of Action
Glimepiride
Glimepiride stimulates insulin release from pancreatic beta cells by binding to and inhibiting ATP-sensitive potassium channels. This inhibition causes depolarization of the beta cells, leading to the opening of voltage-gated calcium channels and subsequent insulin release .
Metformin
Metformin reduces hepatic glucose production by inhibiting mitochondrial respiratory-chain complex 1. It also increases insulin sensitivity by activating AMP-activated protein kinase (AMPK), which enhances glucose uptake in peripheral tissues .
Comparison with Similar Compounds
Similar Compounds
Glipizide: Another sulfonylurea with a shorter duration of action compared to glimepiride.
Glyburide: Similar to glimepiride but with a higher risk of hypoglycemia.
Phenformin: A biguanide similar to metformin but withdrawn from the market due to lactic acidosis risk .
Uniqueness
Alepride’s combination of glimepiride and metformin offers a dual mechanism of action, providing both insulin secretion and insulin sensitization. This combination is particularly effective in managing blood glucose levels in patients with type 2 diabetes mellitus, reducing the risk of complications associated with the disease .
Properties
CAS No. |
66564-15-6 |
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Molecular Formula |
C22H30ClN3O2 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C22H30ClN3O2/c1-2-12-28-21-14-20(24)19(23)13-18(21)22(27)25-17-8-10-26(11-9-17)15-16-6-4-3-5-7-16/h2-4,13-14,16-17H,1,5-12,15,24H2,(H,25,27) |
InChI Key |
WJDKTEVHFQAXFP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)Cl)N |
Origin of Product |
United States |
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